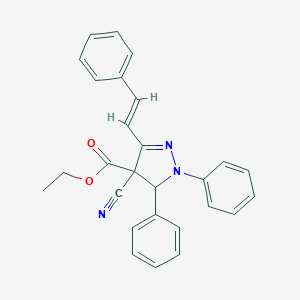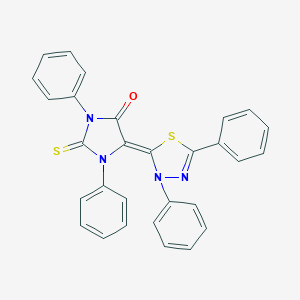![molecular formula C21H27BrN2O3 B283164 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283164.png)
2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide, also known as BRP-187, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Scientific Research Applications
2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as a treatment for neuropathic pain. Additionally, 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide has been shown to have potential as a treatment for cancer due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to act on the TRPV1 receptor, which is involved in pain sensation and inflammation. 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide has been shown to inhibit the activity of this receptor, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells. Additionally, 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide has been shown to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide in lab experiments is its potential as a treatment for neuropathic pain and cancer. Additionally, its low toxicity profile makes it a safer alternative to other compounds that may have similar effects. However, one limitation of using 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to develop targeted treatments.
Future Directions
There are several potential future directions for research on 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide. One area of interest is its potential as a treatment for neuropathic pain and cancer. Additionally, further study is needed to fully understand its mechanism of action and develop targeted treatments. Other potential future directions include investigating the effects of 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide on other receptors and pathways, as well as exploring its potential as a therapeutic agent for other diseases and conditions.
Synthesis Methods
The synthesis of 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide involves the reaction of 2-(2-phenylethylamino)ethanol with 2,5-dibromo-4-(prop-2-yn-1-yl)phenol in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to yield 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide.
properties
Molecular Formula |
C21H27BrN2O3 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[5-bromo-2-methoxy-4-(propylaminomethyl)phenoxy]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C21H27BrN2O3/c1-3-10-23-14-17-12-19(26-2)20(13-18(17)22)27-15-21(25)24-11-9-16-7-5-4-6-8-16/h4-8,12-13,23H,3,9-11,14-15H2,1-2H3,(H,24,25) |
InChI Key |
JSYGLVYJSUOLGW-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C=C1Br)OCC(=O)NCCC2=CC=CC=C2)OC |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1Br)OCC(=O)NCCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)



![4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)
![Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B283098.png)



![3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
![1,3,5-triphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283104.png)